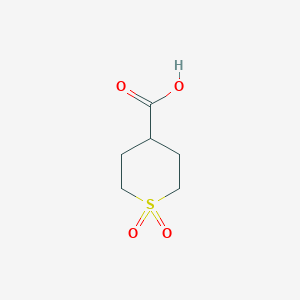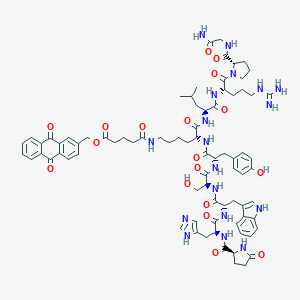
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone, is a synthetic analog of luteinizing hormone-releasing hormone (LHRH). It is a peptide hormone that plays a crucial role in the regulation of reproductive function in both males and females. LHRH is produced in the hypothalamus and stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. LHRH is also involved in the regulation of other physiological processes such as growth and metabolism.
Wirkmechanismus
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs bind to LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone receptors on the surface of pituitary gonadotroph cells, leading to the release of FSH and LH. FSH and LH then stimulate the gonads to produce sex hormones such as testosterone and estrogen. LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs can also be used to suppress the production of sex hormones by desensitizing the pituitary gland to LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone.
Biochemische Und Physiologische Effekte
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs have a wide range of biochemical and physiological effects. They regulate the production of sex hormones, which are essential for the maintenance of reproductive function. LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs can also be used to suppress the production of sex hormones, which can be beneficial in the treatment of certain reproductive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs are widely used in laboratory experiments to study the regulation of reproductive function. They are easy to synthesize and can be used in a wide range of experimental conditions. However, the use of LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs in laboratory experiments can be limited by their high cost and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs. One area of research is the development of new LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs with improved pharmacokinetic properties and reduced side effects. Another area of research is the development of LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone-based therapies for the treatment of other diseases such as breast cancer and osteoporosis. Finally, research on the role of LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone in other physiological processes such as growth and metabolism may lead to new therapeutic applications for LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs.
Synthesemethoden
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage of the peptide from the resin. SPPS is a well-established method for the synthesis of peptides and is widely used in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs have been extensively studied for their potential therapeutic applications in the treatment of various reproductive disorders such as infertility, prostate cancer, and endometriosis. LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone agonists, such as leuprolide and goserelin, are commonly used in the treatment of prostate cancer and endometriosis. LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone antagonists, such as degarelix, are also used in the treatment of prostate cancer.
Eigenschaften
CAS-Nummer |
139570-70-0 |
|---|---|
Produktname |
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone |
Molekularformel |
C79H98N18O18 |
Molekulargewicht |
1587.7 g/mol |
IUPAC-Name |
(9,10-dioxoanthracen-2-yl)methyl 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C79H98N18O18/c1-43(2)32-58(72(108)91-57(17-10-30-85-79(81)82)78(114)97-31-11-18-63(97)77(113)87-39-64(80)100)92-70(106)55(16-7-8-29-84-65(101)19-9-20-67(103)115-41-45-23-26-52-53(33-45)69(105)51-14-4-3-13-50(51)68(52)104)90-73(109)59(34-44-21-24-48(99)25-22-44)93-76(112)62(40-98)96-74(110)60(35-46-37-86-54-15-6-5-12-49(46)54)94-75(111)61(36-47-38-83-42-88-47)95-71(107)56-27-28-66(102)89-56/h3-6,12-15,21-26,33,37-38,42-43,55-63,86,98-99H,7-11,16-20,27-32,34-36,39-41H2,1-2H3,(H2,80,100)(H,83,88)(H,84,101)(H,87,113)(H,89,102)(H,90,109)(H,91,108)(H,92,106)(H,93,112)(H,94,111)(H,95,107)(H,96,110)(H4,81,82,85)/t55-,56+,57+,58+,59+,60+,61+,62+,63+/m1/s1 |
InChI-Schlüssel |
BSKOWQLQBJGVOI-ZCPJTSLXSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCNC(=O)CCCC(=O)OCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9 |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)CCCC(=O)OCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)CCCC(=O)OCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9 |
Andere CAS-Nummern |
139570-70-0 |
Sequenz |
XHWSYXLRPG |
Synonyme |
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone Lys(6)LHRH-glutaryl-2-(hydroxymethyl)anthraquinone T 98 T-98 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)



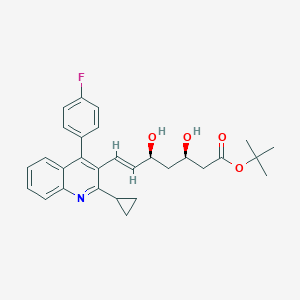
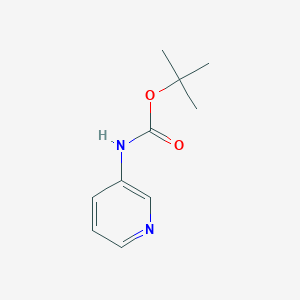
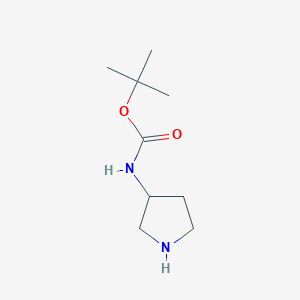
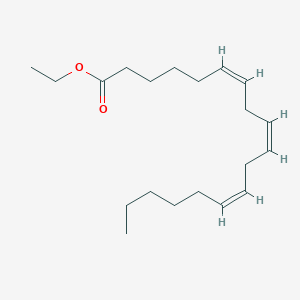
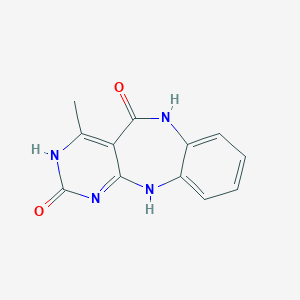
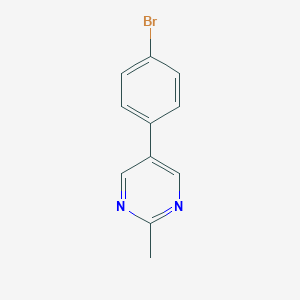
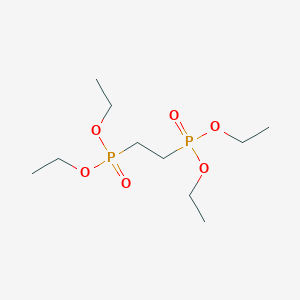
![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)
